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molecular formula C13H9NO B8448395 4-(2-Oxoethyl)-1-naphthonitrile

4-(2-Oxoethyl)-1-naphthonitrile

Cat. No. B8448395
M. Wt: 195.22 g/mol
InChI Key: GXNHPZKHFKNEBB-UHFFFAOYSA-N
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Patent
US09073882B2

Procedure details

A solution of 4-(2-hydroxyethyl)naphthalene-1-carbonitrile (25 mg, 0.13 mmol) in DCM (4 mL) was treated with Dess-Martin periodinane (75 mg, 0.18 mmol) and was stirred at room temperature for 3 hours. The reaction was quenched by partitioning with DCM and water containing sodium bicarbonate and sodium thiosulfate (3×). The organic layer was then washed with brine, dried over sodium sulfate and evaporated to give the title aldehyde as an oil which was used directly in subsequent reductive amination reaction.
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([C:14]#[N:15])=[CH:6][CH:5]=1.CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C=CC=CC1=2)=O>C(Cl)Cl>[O:1]=[CH:2][CH2:3][C:4]1[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:7]([C:14]#[N:15])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
25 mg
Type
reactant
Smiles
OCCC1=CC=C(C2=CC=CC=C12)C#N
Name
Quantity
75 mg
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
CUSTOM
Type
CUSTOM
Details
by partitioning with DCM and water
ADDITION
Type
ADDITION
Details
containing sodium bicarbonate and sodium thiosulfate (3×)
WASH
Type
WASH
Details
The organic layer was then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O=CCC1=CC=C(C2=CC=CC=C12)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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